2-(2-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid
Description
2-(2-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid (CAS No. 1514109-21-7) is a pyrimidine derivative with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol . The compound features a pyrimidine ring substituted at position 2 with a 2-methyloxolane (tetrahydrofuran) group and a carboxylic acid moiety at position 4. Its structural uniqueness lies in the oxolane ring, which may influence its physicochemical properties, such as lipophilicity and conformational stability.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(2-methyloxolan-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c1-10(4-2-6-15-10)9-11-5-3-7(12-9)8(13)14/h3,5H,2,4,6H2,1H3,(H,13,14) |
InChI Key |
CGRNXADTTOSYQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCO1)C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyloxolane with pyrimidine-4-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(2-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes .
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s 2-methyloxolane group distinguishes it from halogenated (e.g., -Cl in CAS 89581-58-8) or sulfur-containing (e.g., -SCH₃ in CAS 61727-33-1) analogs. The oxolane ring may improve membrane permeability compared to polar substituents like -Cl . Thieno-fused derivatives (e.g., ) exhibit enhanced bioactivity due to the planar thiophene ring, which facilitates DNA intercalation or enzyme binding .
Molecular Weight Trends :
- The target compound (208.21 g/mol) is heavier than simpler analogs like pyrimidine-4-carboxylic acid (140.10 g/mol) due to the oxolane group. This could impact pharmacokinetic properties such as absorption and distribution.
The target compound’s applications remain unexplored in the provided evidence.
Expert Analysis and Notes
Impact of Substituents: Electron-Withdrawing Groups (EWGs): Chloro (-Cl) and carboxylic acid (-COOH) groups in analogs (e.g., CAS 89581-58-8) increase electrophilicity, making them reactive in cross-coupling reactions .
Synthetic Considerations :
- The oxolane ring’s steric bulk may complicate synthetic routes compared to simpler substituents like -Cl or -SCH₃. However, it offers opportunities for stereoselective catalysis.
Biological Relevance: Thieno-fused pyrimidines () highlight the importance of ring fusion in bioactivity. The target compound’s oxolane substituent could be explored for similar pharmacological modulation .
Data Gaps :
- Critical parameters such as melting point, solubility, and stability for 2-(2-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid are absent in the evidence, limiting a full comparative assessment .
Biological Activity
2-(2-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound notable for its unique structure, which includes a pyrimidine core and a methyloxolane substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent and in other therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-(2-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid is C₉H₁₃N₃O₂, with a molecular weight of approximately 208.21 g/mol. Its structure features a carboxylic acid group at the fourth position of the pyrimidine ring, which enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃O₂ |
| Molecular Weight | 208.21 g/mol |
| Functional Groups | Carboxylic acid, Pyrimidine |
| Structural Features | Methyloxolane ring |
Antiviral Properties
Research indicates that 2-(2-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid may inhibit viral replication by targeting specific enzymes involved in the viral life cycle. Preliminary studies suggest that it can interfere with viral entry or replication processes, making it a candidate for further antiviral drug development.
Other Biological Activities
In addition to its antiviral potential, this compound has been explored for various other biological activities:
- Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammatory responses.
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
The mechanism of action for 2-(2-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. By binding to these targets, the compound can alter their activity, leading to various therapeutic effects. For instance, it may inhibit enzymes critical for viral replication or modulate pathways involved in inflammation and cancer progression.
Case Studies and Research Findings
- Antiviral Activity : In vitro studies have demonstrated that 2-(2-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid exhibits significant antiviral activity against certain viruses by disrupting their replication mechanisms.
- Anti-inflammatory Studies : Animal models treated with this compound showed reduced inflammatory markers, indicating its potential as an anti-inflammatory agent. The specific pathways involved are still under investigation but suggest inhibition of pro-inflammatory cytokines.
- Cancer Cell Line Studies : Research involving various cancer cell lines has indicated that derivatives of this compound can induce apoptosis and inhibit cell growth, suggesting potential applications in cancer therapy.
Summary of Key Research Findings
| Study Focus | Findings |
|---|---|
| Antiviral Activity | Inhibition of viral replication; specific enzyme targeting |
| Anti-inflammatory Effects | Modulation of inflammatory pathways; reduction in cytokines |
| Anticancer Properties | Induction of apoptosis; inhibition of cancer cell proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
